Cas no 2443375-30-0 (2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by its stability and utility in organic synthesis. The compound features a dioxaborolane ring, which enhances its shelf life and handling properties compared to boronic acids. Its methoxy and methyl substituents contribute to improved solubility in common organic solvents, facilitating its use in cross-coupling reactions such as Suzuki-Miyaura couplings. The steric hindrance provided by the tetramethyl groups on the dioxaborolane ring further stabilizes the boron center, reducing unwanted side reactions. This reagent is particularly valuable in pharmaceutical and materials science research, where precise boron incorporation is required.
2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
2443375-30-0 structure
Product Name:2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No:2443375-30-0
MF:C12H25BO3
MW:228.136104345322
CID:5194740
PubChem ID:133615837
Update Time:2025-05-27

2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 1,3,2-Dioxaborolane, 2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-
    • 2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • Inchi: 1S/C12H25BO3/c1-10(2,14-7)8-9-13-15-11(3,4)12(5,6)16-13/h8-9H2,1-7H3
    • InChI Key: MEOSVBAUVSRASA-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1CCC(OC)(C)C

2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>

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Additional information on 2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Comprehensive Overview of 2-(3-Methoxy-3-Methylbutyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane (CAS No. 2443375-30-0)

The compound 2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2443375-30-0) is a highly specialized boron-containing reagent that has garnered significant attention in modern organic synthesis and pharmaceutical research. As a member of the dioxaborolane family, this molecule features a unique boronate ester structure, which is pivotal for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in the construction of complex organic frameworks. The presence of the methoxy-methylbutyl side chain further enhances its solubility and reactivity, making it a versatile intermediate for drug discovery and material science.

In recent years, the demand for boron-based compounds has surged due to their critical role in bioconjugation, PET imaging, and proteolysis-targeting chimeras (PROTACs). Researchers and industries are increasingly searching for terms like "boronate ester applications", "Suzuki coupling reagents", and "stable boron intermediates", reflecting the growing interest in this chemical space. The 2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its air stability and compatibility with diverse reaction conditions, addressing common challenges in handling boronic acid derivatives.

From a synthetic perspective, the tetramethyl-dioxaborolane core of this compound offers exceptional hydrolytic stability, a feature highly sought after in aqueous-phase reactions and biocompatible labeling. This attribute aligns with the trending focus on green chemistry and sustainable synthesis, as it reduces the need for anhydrous conditions. Moreover, its lipophilic nature facilitates membrane permeability, a key consideration in the design of bioactive molecules and drug delivery systems.

The compound’s utility extends to material science, where it serves as a precursor for boron-doped polymers and OLED materials. With the rise of flexible electronics and energy storage solutions, queries such as "boron in organic electronics" and "high-performance polymer additives" have become prevalent. The methoxy-methylbutyl moiety in 2443375-30-0 further enables fine-tuning of material properties, such as thermal stability and processability, meeting the demands of advanced manufacturing.

In the context of pharmaceutical development, this compound’s boron-rich scaffold is instrumental in designing enzyme inhibitors and radiopharmaceuticals. The dioxaborolane group’s ability to form reversible covalent bonds with biological targets has spurred innovations in targeted therapies, particularly for oncology and inflammatory diseases. Searches for "boron in drug design" and "next-generation therapeutics" underscore the intersection of chemistry and medicine, where 2443375-30-0 plays a transformative role.

To summarize, 2-(3-methoxy-3-methylbutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2443375-30-0) exemplifies the convergence of cutting-edge research and industrial applications. Its multifaceted utility—from catalysis to materials engineering and life sciences—positions it as a critical tool in addressing contemporary scientific challenges. As the scientific community continues to explore boron chemistry, this compound remains at the forefront of innovation, driving advancements across disciplines.

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